N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring three distinct structural motifs:
- A piperidine-4-carboxamide scaffold, a common framework in medicinal chemistry for modulating pharmacokinetic properties.
- A triazolo[4,3-b]pyridazine moiety, a fused bicyclic system that enhances binding affinity to enzymatic targets such as kinases or neurotransmitter receptors.
Properties
Molecular Formula |
C19H20N6O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20N6O3/c26-19(21-14-1-2-15-16(11-14)28-10-9-27-15)13-5-7-24(8-6-13)18-4-3-17-22-20-12-25(17)23-18/h1-4,11-13H,5-10H2,(H,21,26) |
InChI Key |
ULUCXEAKMBHDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Benzodioxin vs. Benzamide/Quinazolinone: The target compound’s benzodioxin ring (vs.
Triazolo-pyridazine vs. Thiazole/Furan : The triazolo[4,3-b]pyridazine moiety (target compound) offers a larger π-system than thiazole (941226-38-6) or furan (949259-86-3), likely increasing affinity for kinases or CNS receptors but raising molecular weight (~420–450 Da), which could limit blood-brain barrier penetration .
Piperidine Positioning : Unlike 1049763-80-5, which uses a benzyl-piperidine group, the target compound’s piperidine is directly linked to the triazolopyridazine, possibly optimizing steric accessibility for target binding.
Functional Group Impact on Activity
- Benzodioxin (Target Compound) : Oxygen atoms in the benzodioxin may participate in hydrogen bonding with serine/threonine residues in kinase active sites, a feature absent in sulfur-containing thiazole analogs like 941226-38-6 .
- Triazolo-pyridazine : This motif’s nitrogen-rich structure could mimic purine bases, making the compound a competitive ATP inhibitor in kinase pathways—similar to imatinib’s pyridopyrimidine core but with distinct selectivity .
Research Findings and Limitations
While direct pharmacological data for the target compound are unavailable, structural parallels suggest:
- Advantages : Enhanced stability (benzodioxin) and target affinity (triazolo-pyridazine) over simpler heterocycles.
- Challenges : High molecular weight and lipophilicity may reduce solubility or oral bioavailability, a common issue in triazolo-containing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
